molecular formula C24H23N3OS2 B15188684 4-Morpholinecarbodithioic acid, (1-(2-naphthalenylmethyl)-1H-benzimidazol-2-yl)methyl ester CAS No. 88797-56-2

4-Morpholinecarbodithioic acid, (1-(2-naphthalenylmethyl)-1H-benzimidazol-2-yl)methyl ester

Cat. No.: B15188684
CAS No.: 88797-56-2
M. Wt: 433.6 g/mol
InChI Key: QQTUZJRKRKERMX-UHFFFAOYSA-N
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Description

4-Morpholinecarbodithioic acid, (1-(2-naphthalenylmethyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound that features a combination of morpholine, benzimidazole, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarbodithioic acid, (1-(2-naphthalenylmethyl)-1H-benzimidazol-2-yl)methyl ester typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Attachment of the naphthalenylmethyl group: This step involves the alkylation of the benzimidazole core with a naphthalenylmethyl halide under basic conditions.

    Introduction of the morpholinecarbodithioic acid moiety: This can be done by reacting the intermediate with morpholine and carbon disulfide under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or naphthalene moieties.

    Reduction: Reduction reactions could target the benzimidazole ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole or naphthalene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

In industrial applications, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Morpholinecarbodithioic acid, (1-(2-naphthalenylmethyl)-1H-benzimidazol-2-yl)methyl ester would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like benzimidazole itself or its alkylated derivatives.

    Naphthalene derivatives: Compounds such as naphthalene or its substituted forms.

    Morpholine derivatives: Compounds like morpholine or its carbodithioic acid derivatives.

Uniqueness

The uniqueness of 4-Morpholinecarbodithioic acid, (1-(2-naphthalenylmethyl)-1H-benzimidazol-2-yl)methyl ester lies in its combination of three distinct moieties, which could confer unique chemical and biological properties not found in simpler analogs.

Properties

CAS No.

88797-56-2

Molecular Formula

C24H23N3OS2

Molecular Weight

433.6 g/mol

IUPAC Name

[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]methyl morpholine-4-carbodithioate

InChI

InChI=1S/C24H23N3OS2/c29-24(26-11-13-28-14-12-26)30-17-23-25-21-7-3-4-8-22(21)27(23)16-18-9-10-19-5-1-2-6-20(19)15-18/h1-10,15H,11-14,16-17H2

InChI Key

QQTUZJRKRKERMX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCC2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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